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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neonatal murine model

for studying caprine enterovirus (CEV) infection. The content herein is curated for researchers,

scientists, and professionals in drug development, offering detailed experimental protocols,

quantitative data summaries, and visual representations of key biological and experimental

processes.

Introduction
Caprine enterovirus (CEV) infection is an emerging infectious disease that poses a significant

threat to the goat industry.[1] Understanding the pathogenesis of CEV and developing effective

countermeasures has been hindered by the lack of a suitable small animal model.[1] Recently,

a neonatal murine model has been established, providing a valuable tool for investigating the

viral tropism, pathogenesis, and host immune response to CEV infection.[1][2] This guide

details the methodologies and findings associated with this model, specifically focusing on the

CEV-JL14 strain.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing the neonatal

murine model for CEV infection.

Table 1: Susceptibility of Different Neonatal Mouse Strains to CEV-JL14 Infection
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Mouse Strain
Inoculation Dosage
(TCID50)

Detection of Viral
Fragments (RT-PCR)

ICR 106 Positive

BALB/c 106 Negative

Kunming 106 Negative

Data sourced from Zhang et al., 2023.[1]

Table 2: Minimal Infective Dose of CEV-JL14 in ICR Suckling Mice

Inoculation Dosage (TCID50)
Detection of Viral Fragments (RT-PCR) 5
dpi

2 x 108 Positive

2 x 106 Positive

2 x 104 Negative

Data sourced from Zhang et al., 2023.[3]

Table 3: Viral Load of CEV-JL14 in Tissues of Infected ICR Suckling Mice
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Tissue Viral Load (Copies/g)

Heart High

Liver High

Lung High

Kidney High

Intestine High

Spleen Detectable

Brain Detectable

Muscle Detectable

Relative viral loads are based on the findings that CEV-JL14 was detected in almost all tissues,

with significantly higher loads in the heart, liver, lung, kidney, and intestine.[2][3]

Experimental Protocols
This section provides detailed methodologies for key experiments in the neonatal murine model

of CEV infection.

Virus Preparation and Titration
Cell Culture: Vero cells are cultured to 70-80% confluence.

Infection: Cells are infected with CEV-JL14 at a multiplicity of infection (MOI) that allows for

optimal virus production.

Harvesting: At 48 hours post-infection, the infected cells and supernatant are harvested.

Virus Stock Preparation: The harvested material is subjected to three freeze-thaw cycles to

release intracellular virions. The cell debris is pelleted by centrifugation, and the supernatant

containing the virus stock is collected and stored at -80°C.

Titration (TCID50 Assay): The virus stock is serially diluted and used to infect Vero cells in

96-well plates. The cytopathic effect (CPE) is observed, and the 50% tissue culture infective
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dose (TCID50) is calculated using the Reed-Muench method.

Neonatal Mouse Inoculation
Animal Model: Three-day-old ICR suckling mice are used for experimental infection.[4]

Anesthesia (Optional but Recommended): For procedures like intracerebral injections,

hypothermia-induced anesthesia is commonly used. Pups are placed on a cooled surface

until they become unresponsive to gentle pinching.[5][6]

Inoculation Routes:

Intraperitoneal (IP) Injection: A specified dose of the virus is injected into the peritoneal

cavity.

Intramuscular (IM) Injection: The viral suspension is injected into the thigh muscle.

Subcutaneous (SC) Injection: The virus is injected into the loose skin on the back of the

neck.

Oral Administration: A gavage needle is used to deliver the virus directly into the stomach.

Intranasal (IN) Administration: A small volume of the viral suspension is slowly instilled into

the nostrils.

Intracerebral (IC) Injection: A small puncture is made in the skull, and the virus is injected

into the brain using a fine-gauge needle.[6]

Dosage: A minimal infective dose of 106 TCID50 of CEV-JL14 has been established for ICR

mice.[1]

Control Group: A control group of neonatal mice is inoculated with sterile cell culture medium

(e.g., DMEM) following the same procedure.[3]

Sample Collection and Processing
Euthanasia: At designated time points post-infection (e.g., 5 days post-infection), the mice

are humanely euthanized.[3]
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Tissue Harvesting: Tissues including the heart, liver, spleen, lung, kidney, intestine, brain,

and muscle are aseptically collected.[1][2]

Sample Processing for Molecular Analysis: A portion of each tissue is immediately stored at

-80°C or in a nucleic acid preservation solution for subsequent RNA extraction and RT-PCR

analysis.

Sample Processing for Histopathology: Another portion of each tissue is fixed in 10% neutral

buffered formalin for at least 24 hours, followed by embedding in paraffin, sectioning, and

staining with hematoxylin and eosin (H&E).

Viral Load Quantification (RT-PCR)
RNA Extraction: Total RNA is extracted from the harvested tissues using a commercial RNA

extraction kit according to the manufacturer's instructions.

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a reverse

transcriptase enzyme and specific primers for the CEV genome.

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and

a probe specific to a conserved region of the CEV genome. A standard curve is generated

using a plasmid containing the target sequence to quantify the viral copy number.

Histopathological and Immunohistochemical Analysis
Histopathology: H&E-stained tissue sections are examined under a light microscope for

pathological changes such as interstitial edema, necrosis, and lymphocyte infiltration.[3]

Immunohistochemistry (IHC): To detect the distribution of viral antigens, tissue sections are

deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then

incubated with a primary antibody specific to a CEV protein (e.g., VP1), followed by a

secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is then

added to visualize the location of the viral antigen.[1]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the neonatal murine model of CEV infection.
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Caption: Various inoculation routes for CEV infection in the neonatal mouse model.
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Caption: Host innate immune signaling and viral evasion strategies during enterovirus infection.
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Conclusion
The neonatal ICR murine model is a robust and reproducible system for studying caprine
enterovirus infection.[1] It allows for the investigation of viral pathogenesis, tissue tropism, and

the efficacy of potential vaccines and antiviral therapies. The detailed protocols and data

presented in this guide serve as a valuable resource for researchers aiming to utilize this model

to advance our understanding of CEV and develop effective control strategies. The elucidation

of host-virus interactions, particularly the innate immune signaling pathways, will be crucial for

identifying novel therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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